Ammonium bromide-d4

Description

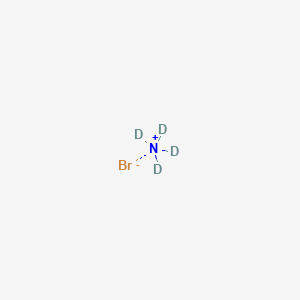

Structure

2D Structure

Properties

Molecular Formula |

BrH4N |

|---|---|

Molecular Weight |

101.97 g/mol |

IUPAC Name |

tetradeuterioazanium bromide |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] |

Canonical SMILES |

[NH4+].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ammonium Bromide-d4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bromide-d4 (ND₄Br) is the deuterated analog of ammonium bromide, where the four hydrogen atoms of the ammonium cation have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in analytical and research settings. Its primary utility lies in its use as a stable isotope label for tracing and quantification studies, most notably in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its application, and its relevance in the field of drug development.

Core Chemical Properties

This compound is a white crystalline solid that is highly soluble in water.[1] The substitution of protium with deuterium results in a higher molecular weight compared to its non-deuterated counterpart.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | ND₄Br | [2] |

| Molecular Weight | 101.97 g/mol | [2][3] |

| CAS Number | 12265-06-4 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 452 °C (sublimes) | |

| Density | 2.528 g/mL at 25 °C | |

| Solubility | High solubility in water. | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift | M+4 |

Applications in Research and Drug Development

The primary application of this compound stems from its nature as a stable isotope-labeled compound. In drug development, deuterated compounds are instrumental in studying pharmacokinetics, metabolism, and as internal standards for quantitative analysis.

Use as an Internal Standard

In quantitative analysis techniques like liquid chromatography-mass spectrometry (LC-MS), this compound can serve as an internal standard. Due to its similar chemical behavior to the non-deuterated form, it co-elutes during chromatography, but its different mass allows for separate detection by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte.

Tracer in Chemical and Biological Systems

As a source of deuterium, this compound can be used as a tracer to follow the course of chemical reactions or metabolic pathways. By incorporating deuterium into a molecule of interest, researchers can track its transformation and fate within a biological system.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following provides a generalized methodology for the use of this compound as an internal standard in LC-MS for the quantification of a hypothetical analyte.

Protocol: Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards and Quality Control Samples:

-

Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations.

-

Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard solution.

3. Sample Preparation:

-

To the biological matrix (e.g., plasma, urine), add a known volume of the internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC/UHPLC column (e.g., C18) and a mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and this compound.

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Analyte Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using an internal standard with LC-MS/MS.

Caption: Workflow for analyte quantification using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram outlines the core principle of isotope dilution mass spectrometry, where a known amount of an isotopically labeled standard is used to determine the amount of an unlabeled analyte.

Caption: Principle of isotope dilution mass spectrometry.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists, particularly in the field of drug development. Its well-defined chemical properties and its utility as a stable isotope-labeled internal standard and tracer make it indispensable for accurate quantification and mechanistic studies. The methodologies outlined in this guide provide a foundation for its application in advanced analytical techniques, contributing to the robust and reliable data required in modern scientific research.

References

Synthesis and Isotopic Purity of Ammonium Bromide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ammonium Bromide-d4 (ND₄Br). This deuterated compound serves as a valuable tool in various scientific disciplines, including as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a deuterated ammonia source with a bromine-containing reactant or through isotopic exchange. The choice of method often depends on the availability of deuterated starting materials and the desired scale of the synthesis.

Method 1: Direct Reaction of Deuterated Ammonia with Bromine

A common and straightforward approach involves the direct reaction of deuterated ammonia (ND₃) with elemental bromine. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

Reaction:

8 ND₃ + 3 Br₂ → 6 ND₄Br + N₂

Experimental Protocol:

-

In a suitable reaction vessel, dissolve deuterated ammonia (ND₃) in a deuterated solvent, such as D₂O, under cooling in an ice bath.

-

Slowly add elemental bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic and generates nitrogen gas.

-

Maintain the reaction temperature below 10°C throughout the addition of bromine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting solution is then concentrated under reduced pressure to crystallize the this compound.

-

The crude product can be purified by recrystallization from a D₂O/isopropanol-d8 mixture to yield white crystals of ND₄Br.

Method 2: Isotopic Exchange in Heavy Water

Experimental Protocol:

-

Dissolve ammonium bromide (NH₄Br) in a minimal amount of high-purity heavy water (D₂O, 99.8 atom % D or higher).

-

Heat the solution to reflux for several hours to facilitate the hydrogen-deuterium exchange between the ammonium ions and the heavy water.

-

To drive the equilibrium towards the deuterated product, the solvent (now a mixture of H₂O, HDO, and D₂O) is removed under reduced pressure.

-

Repeat the process of dissolving the solid in fresh D₂O and removing the solvent multiple times (typically 3-5 cycles). The number of cycles will influence the final isotopic enrichment.

-

After the final cycle, the resulting solid this compound is dried under high vacuum to remove any residual D₂O.

The following diagram illustrates the workflow for the isotopic exchange method.

Caption: Workflow for the synthesis of this compound via isotopic exchange.

Isotopic Purity Analysis

Determining the isotopic purity of this compound is crucial for its intended applications. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are powerful, non-destructive techniques for assessing isotopic enrichment.

-

¹H NMR: In a ¹H NMR spectrum of this compound, the signal from the residual protons in the N-H bonds will be significantly diminished compared to the signal of a non-deuterated standard. The isotopic purity can be calculated by comparing the integral of the residual N-H proton signal to an internal standard.

-

²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the ND₄⁺ ion. The presence and intensity of this signal confirm the incorporation of deuterium.

A novel method combining ¹H NMR and ²H NMR has been shown to provide more accurate isotopic abundance determination than classical ¹H NMR or MS methods alone.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another key technique for determining the isotopic enrichment of deuterated compounds.[2] By analyzing the mass-to-charge ratio (m/z) of the ammonium-d4 cation, the distribution of different isotopologues (e.g., ND₄⁺, ND₃H⁺, ND₂H₂⁺) can be determined.

Experimental Protocol for HRMS Analysis:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol-d4).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the full scan mass spectrum in the positive ion mode.

-

Extract and integrate the ion currents for the different isotopologues of the ammonium cation.

-

Calculate the isotopic enrichment based on the relative intensities of the isotopic peaks.

The following diagram outlines the general workflow for determining isotopic purity.

Caption: General workflow for the isotopic purity analysis of this compound.

Data Presentation

The quantitative data related to the synthesis and analysis of this compound are summarized in the tables below.

| Table 1: Synthesis Parameters | |

| Parameter | Value |

| Starting Material (Method 1) | Deuterated Ammonia (ND₃) |

| Starting Material (Method 2) | Ammonium Bromide (NH₄Br) |

| Deuterium Source (Method 2) | Heavy Water (D₂O) |

| Typical Isotopic Purity of D₂O | ≥ 99.8 atom % D |

| Number of Exchange Cycles (Method 2) | 3 - 5 |

| Table 2: Analytical Parameters for Isotopic Purity | |

| Technique | Parameter Measured |

| ¹H NMR | Integral of residual N-H signal |

| ²H NMR | Presence and integral of N-D signal |

| Mass Spectrometry (MS) | m/z of [ND₄]⁺ and its isotopologues |

| Commercially Available Purity | Typically ≥ 98 atom % D |

Conclusion

The synthesis of this compound can be reliably achieved through direct reaction or isotopic exchange methods. Careful execution of the synthesis and purification steps is essential to obtain a product with high isotopic enrichment. The isotopic purity must be rigorously verified using analytical techniques such as NMR and mass spectrometry to ensure its suitability for use in sensitive research and development applications. This guide provides the fundamental protocols and analytical workflows to aid researchers in the successful synthesis and characterization of this compound.

References

Deuterated Compounds in NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theory and practical application of deuterated compounds in Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR for molecular structure elucidation, quantification, and dynamic studies.

Core Principles of Deuteration in NMR Spectroscopy

The use of deuterated compounds, particularly solvents, is fundamental to modern NMR spectroscopy for several key reasons. Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron.[1] This seemingly subtle difference from protium (¹H) has profound and advantageous consequences for NMR experiments.

1.1. Minimizing Solvent Interference: In a typical ¹H NMR experiment, the analyte is present in a much lower concentration than the solvent. If a standard, proton-containing solvent were used, its overwhelming ¹H signal would completely obscure the signals from the sample of interest.[2] By replacing hydrogen atoms with deuterium atoms, deuterated solvents become effectively "invisible" in ¹H NMR spectra because deuterium resonates at a significantly different frequency.[1][2]

1.2. Enabling the Deuterium Lock System: Modern NMR spectrometers rely on a deuterium frequency lock system to maintain a stable magnetic field throughout the experiment.[2] The spectrometer continuously monitors the strong deuterium signal from the solvent to correct for any magnetic field drift, which is crucial for achieving high-resolution spectra and ensuring the accuracy of chemical shift measurements.

1.3. Providing a Chemical Shift Reference: Although deuteration is never 100% complete, the small residual signal from the incompletely deuterated solvent provides a sharp and well-documented peak in the ¹H NMR spectrum. This residual peak is often used as a secondary internal reference for calibrating the chemical shift axis. For instance, the residual peak of chloroform-d (CDCl₃) appears as a singlet at approximately 7.26 ppm.

1.4. Isotope Effects in NMR: The substitution of hydrogen with deuterium can induce small but measurable changes in the NMR spectrum, known as isotope effects. These effects can manifest as shifts in the chemical shifts of nearby nuclei and alterations in coupling constants. These isotope effects can be harnessed to gain insights into hydrogen bonding and molecular symmetry.

Common Deuterated Solvents: Properties and Selection

The choice of a deuterated solvent is critical for a successful NMR experiment and is primarily dictated by the solubility of the analyte, the desired temperature range for the experiment, and the chemical inertness of the solvent. The following tables summarize the physical properties and characteristic NMR signals of commonly used deuterated solvents.

Table 1: Physical Properties of Common Deuterated NMR Solvents

| Solvent | CAS No. | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| Acetone-d₆ | 666-52-4 | 64.13 | 0.87 | -94 | 55.5 |

| Acetonitrile-d₃ | 2206-26-0 | 44.07 | 0.84 | -45 | 81 |

| Benzene-d₆ | 1076-43-3 | 84.15 | 0.95 | 6.8 | 79.1 |

| Chloroform-d | 865-49-6 | 120.38 | 1.50 | -64 | 60.9 |

| Deuterium Oxide | 7789-20-0 | 20.03 | 1.11 | 3.8 | 101.4 |

| Dimethyl Sulfoxide-d₆ | 2206-27-1 | 84.17 | 1.19 | 20.2 | 189 |

| Methanol-d₄ | 811-98-3 | 36.07 | 0.89 | -98 | 65.4 |

| Toluene-d₈ | 2037-26-5 | 100.20 | 0.94 | -95 | 110 |

Data sourced from various chemical suppliers and NMR solvent data charts.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Residual Protons and Carbon in Common Deuterated Solvents

| Solvent | ¹H Residual Peak (ppm) | Multiplicity | ¹³C Signal (ppm) | Multiplicity |

| Acetone-d₆ | 2.05 | quintet | 206.7, 29.9 | septet |

| Acetonitrile-d₃ | 1.94 | quintet | 118.7, 1.39 | septet |

| Benzene-d₆ | 7.16 | singlet | 128.4 | triplet |

| Chloroform-d | 7.26 | singlet | 77.16 | triplet |

| Deuterium Oxide | 4.80* | singlet | - | - |

| Dimethyl Sulfoxide-d₆ | 2.50 | quintet | 39.52 | septet |

| Methanol-d₄ | 3.31 | quintet | 49.0 | septet |

| Toluene-d₈ | 2.08, 6.98, 7.01, 7.09 | various | 137.5, 128.9, 128.0, 125.2, 20.4 | various |

The chemical shift of the residual HDO peak in D₂O is highly dependent on temperature and sample conditions. Multiplicity is due to coupling with deuterium (I=1). A proton coupled to 'n' deuterium atoms will be split into 2nI+1 lines.

Experimental Protocols

Acquiring high-quality NMR data necessitates meticulous sample preparation and instrument setup. The following protocols provide a general framework for preparing NMR samples using deuterated solvents.

3.1. Sample Preparation for a Solid Analyte

-

Weighing the Sample: Accurately weigh 5-25 mg of the solid analyte for a standard ¹H NMR spectrum of a small molecule (< 1000 g/mol ). For ¹³C NMR or less sensitive nuclei, a larger sample mass may be required.

-

Solvent Selection and Dissolution: Choose a deuterated solvent in which the analyte is readily soluble. Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensuring Complete Dissolution: Vortex or gently heat the vial to ensure the sample is completely dissolved.

-

Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette plugged with a small amount of glass wool or a Kimwipe.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. Sample Preparation for a Liquid Analyte

-

Direct Addition: For a pure liquid analyte, add 1-2 drops directly into the NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

3.3. General NMR Data Acquisition Workflow

A typical NMR experiment follows a standardized workflow to ensure reproducible and high-quality data.

Caption: A generalized workflow for a typical NMR experiment.

Advanced Applications of Deuterated Compounds

Beyond their use as solvents, deuterated compounds are instrumental in more advanced NMR studies, particularly in the fields of structural biology and reaction mechanism elucidation.

4.1. Deuterium Labeling in Biomolecular NMR

For large biomolecules like proteins, extensive signal overlap in ¹H NMR spectra can make analysis challenging. Deuterium labeling, where non-exchangeable protons in the protein are replaced with deuterium, significantly simplifies the spectra by reducing the number of proton signals. This approach improves spectral resolution and allows for the study of larger proteins and protein complexes. This is typically achieved by expressing the protein in a growth medium containing D₂O and other deuterated nutrients.

Caption: The effect of deuterium labeling on protein NMR spectra.

4.2. Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity and concentration of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a certified reference material with a known purity is used as an internal standard. By comparing the integrals of the analyte signals to those of the internal standard, a precise and accurate quantification can be achieved. Deuterated solvents are crucial for qNMR to provide a clear spectral window for the signals of both the analyte and the internal standard.

References

Physical characteristics of solid Ammonium bromide-d4.

An In-depth Technical Guide to the Physical Characteristics of Solid Ammonium Bromide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ND₄Br) is the deuterated isotopic analog of ammonium bromide, where the four hydrogen atoms of the ammonium cation have been replaced with deuterium.[1] With the CAS Number 12265-06-4 and a molecular formula of BrD₄N, this compound is a white, crystalline solid at room temperature.[1] Due to the different nuclear properties of deuterium compared to protium, ND₄Br is of particular interest in various scientific fields. It is frequently used as an internal standard for quantitative analysis by NMR or mass spectrometry, in neutron scattering studies to probe crystal structures and dynamics, and in research investigating isotope effects in chemical and physical processes.[1][2] Like its non-deuterated counterpart, it is an ionic compound, forming a crystal lattice structure.

Physical and Chemical Properties

The fundamental physical properties of solid this compound are summarized below. These characteristics are essential for handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 12265-06-4 | |

| Molecular Formula | ND₄Br | |

| Molecular Weight | 101.97 g/mol | |

| Appearance | White crystalline solid | |

| Density | 2.528 g/mL (at 25 °C) | |

| Melting Point | 452 °C (sublimes) | |

| Solubility | Soluble in water | |

| Isotopic Purity | ≥98 atom % D |

Crystallography and Phase Transitions

Solid ND₄Br is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on temperature and pressure. These structural changes, or phase transitions, are a defining physical characteristic of the material and are associated with changes in the ordering of the deuterated ammonium (ND₄⁺) ion tetrahedra within the crystal lattice. Heat capacity measurements of ND₄Br show distinct maxima that correspond to these polymorphic transitions. At ambient pressure, the compound undergoes several temperature-induced phase transitions.

A study investigating the spin-lattice relaxation time of ND₄Br identified a lambda transition as well as a low-temperature phase change occurring at 169 K. Neutron diffraction studies have been employed to characterize the average and local structures during these transitions, confirming a sequence of IV → III → II on warming at ambient pressure.

This table summarizes the known crystallographic phases at ambient pressure. Note that detailed lattice parameters can be highly dependent on the precise temperature of measurement.

| Phase | Temperature Range | Crystal System (Tentative) | Key Features |

| Phase II | > 235 K | Cubic (CsCl-type) | Disordered ND₄⁺ ions. |

| Phase III | ~169 K - 235 K | Tetragonal | Partially ordered ND₄⁺ ions. |

| Phase IV | < 169 K | Cubic (CsCl-type) | Ordered ND₄⁺ ions. |

Visualization of Thermal Phase Transitions

The following diagram illustrates the logical relationship between temperature and the crystal structure of solid this compound at ambient pressure, showing the transitions between its known polymorphic phases.

References

Solubility of Ammonium bromide-d4 in different solvents.

An In-depth Technical Guide to the Solubility of Ammonium Bromide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ND₄Br) is the deuterated form of ammonium bromide, an inorganic salt with various applications in pharmaceuticals, photography, and as a flame retardant. In research and drug development, particularly in pharmacokinetic and metabolic studies, the use of isotopically labeled compounds like this compound is crucial for tracing and quantification. A thorough understanding of its solubility in different solvents is fundamental for its effective application in experimental and formulation contexts.

Quantitative Solubility Data

The solubility of ammonium bromide in various solvents is summarized in the table below. The data is compiled from multiple sources and presented in grams of solute per 100 grams or 100 mL of solvent at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (g/100mL solvent) |

| Water | 0 | 60.6 | 59.5 |

| 10 | 66.6 | ||

| 20 | 74.2 | ||

| 25 | 78.3 | 97 | |

| 30 | 81.8 | ||

| 40 | 89.7 | ||

| 50 | 97.6 | ||

| 60 | 104.9 | ||

| 80 | 119.3 | ||

| 100 | 145.6[1] | ||

| Methanol | 0 | 10.62 | |

| 20 | 12.33 | ||

| 40 | 14.07 | ||

| Ethanol | 0 | 3.06 | |

| 19 | 3.22 | ||

| 20 | 3.36 | ||

| 40 | 4.26 | ||

| 78 | 10[1] | ||

| 1-Propanol | 25 | 1.18 | |

| Acetone | General | Soluble | |

| Diethyl Ether | 15 | 0.123 | |

| Ammonia (liquid) | -33.9 | 90.75 | |

| 0 | 137.9 | ||

| 25 | 237.9 | ||

| Sulfur Dioxide | 0 | 0.059 | |

| 25 | 0.052 | ||

| Ethyl Acetate | General | Practically Insoluble |

Qualitative Solubility Summary:

-

Freely Soluble: Water, Methanol, Ethanol, Acetone, Ammonia[1][2]

-

Slightly Soluble: Diethyl Ether[1]

-

Practically Insoluble: Ethyl Acetate

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a salt like this compound at various temperatures. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

A series of sealable glass vials or test tubes

-

A temperature-controlled water bath or heating/cooling system

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Solute and Solvent: Accurately weigh a known amount of this compound and add it to a vial containing a precise volume or mass of the solvent.

-

Equilibration:

-

Place the vial in the temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period to ensure a saturated solution is formed. This may range from several hours to days, depending on the solvent and temperature.

-

-

Phase Separation:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant to a known volume.

-

Analyze the concentration of this compound in the diluted solution using a suitable analytical technique.

-

Alternatively, a known mass of the saturated solution can be taken, the solvent evaporated, and the mass of the remaining solute determined gravimetrically.

-

-

Data Calculation:

-

Calculate the solubility as the mass of the solute per unit mass or volume of the solvent at the specified temperature.

-

-

Repeat for Different Temperatures: Repeat the procedure at various temperatures to construct a solubility curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a salt.

References

The Deuterium Isotope Effect: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the theoretical underpinnings, experimental determination, and practical applications of deuterium isotope effects in chemical and biological systems.

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly influence the rates and equilibria of chemical reactions. This phenomenon, known as the deuterium isotope effect, arises from the mass difference between the two isotopes and provides a powerful tool for elucidating reaction mechanisms, probing transition state structures, and modulating the metabolic fate of pharmaceuticals. This technical guide offers a detailed overview of the core principles of deuterium isotope effects, comprehensive experimental methodologies for their measurement, and a summary of their quantitative impact across various reaction types, with a particular focus on applications in drug development.

Core Principles of Deuterium Isotope Effects

The foundation of the deuterium isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the ZPE. The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[1][2]

This difference in ZPE is the primary determinant of the kinetic isotope effect (KIE) , which is the change in the rate of a reaction upon isotopic substitution. The KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., kH/kD.[3]

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3][4] Because the C-D bond has a lower ZPE than the C-H bond, more energy is required to reach the transition state where this bond is cleaved. This results in a slower reaction rate for the deuterated compound and a "normal" PKIE, where kH/kD > 1. The magnitude of the primary deuterium KIE is typically in the range of 1 to 8. For many reactions, a value of around 7 is considered a semi-classical maximum at room temperature.

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. For example, a change in hybridization from sp³ to sp² at the carbon bearing the isotope can lead to a normal SKIE (typically 1.1-1.2), while a change from sp² to sp³ can result in an inverse SKIE (typically 0.8-0.9).

Thermodynamic (Equilibrium) Isotope Effects

Deuterium substitution can also affect the equilibrium constant of a reaction, a phenomenon known as the thermodynamic or equilibrium isotope effect (EIE). This arises from the difference in the ZPE of the reactants and products. Deuterium tends to favor the more strongly bonded state, which has a steeper potential energy well and a larger difference in ZPE between the H and D isotopologues.

Quantitative Data on Deuterium Isotope Effects

The magnitude of the deuterium KIE provides valuable information about the transition state of a reaction. The following tables summarize representative kH/kD values for various organic and enzyme-catalyzed reactions.

Table 1: Primary Kinetic Isotope Effects in Organic Reactions

| Reaction Type | Substrate | Reagent/Conditions | kH/kD | Reference(s) |

| E2 Elimination | 2-Bromopropane | Sodium Ethoxide | 6.7 | |

| Bromination | Acetone | Bromine, H+ | 7.0 | |

| Oxidation | Benzyl alcohol-α-d | Dichlorodicyanoquinone (DDQ) | Varies | |

| Oxidation | Benzyl alcohol-α-d | Activated Manganese Dioxide | Varies | |

| Cyclic Elimination | Phenyl-n-heptyl-2-d sulfoxide | Thermal | Varies |

Table 2: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme | Reaction | kH/kD | Reference(s) |

| Methylamine dehydrogenase | Proton Transfer | 5 - 55 | |

| Alcohol dehydrogenase | Hydride Transfer | Varies | |

| Glycerol-3-phosphate dehydrogenase | Hydride Transfer | 1.5 - 3.1 | |

| MabA (from M. tuberculosis) | Hydride Transfer | 2.5 ± 0.1 | |

| Cytochrome P450 | C-H bond cleavage | Varies |

Table 3: Secondary Kinetic Isotope Effects

| Reaction Type | Position of Deuteration | kH/kD | Reference(s) |

| S_N1 Solvolysis | α-carbon (sp³ → sp²) | ~1.1 - 1.2 | |

| Nucleophilic Addition | α-carbon (sp² → sp³) | ~0.8 - 0.9 | |

| S_N1 Solvolysis | β-carbon | ~1.15 - 1.3 |

Experimental Protocols for Measuring Deuterium Isotope Effects

The precise determination of KIEs is crucial for their application in mechanistic studies. The two most common methods are the direct comparison of rates and the competitive method.

Direct Comparison of Rates

This method involves independently measuring the reaction rates of the deuterated and non-deuterated substrates under identical conditions.

Protocol:

-

Synthesize both the deuterated and non-deuterated starting materials.

-

Prepare separate reaction mixtures for the deuterated and non-deuterated substrates, ensuring identical concentrations of all reactants, temperature, and pressure.

-

Monitor the progress of each reaction over time. This can be achieved by various analytical techniques such as UV-Vis spectroscopy, HPLC, GC, or NMR, by following the disappearance of a reactant or the appearance of a product.

-

Determine the rate constant for each reaction (kH and kD) by fitting the concentration versus time data to the appropriate rate law.

-

Calculate the KIE as the ratio kH/kD.

Competitive Method

In the competitive method, a mixture of the deuterated and non-deuterated substrates is allowed to react in the same vessel. The relative amounts of the deuterated and non-deuterated products are then measured. This method is often more accurate as it avoids potential errors from slight variations in reaction conditions between two separate experiments.

Protocol using Mass Spectrometry:

-

Prepare a starting material mixture containing a known ratio of the deuterated and non-deuterated isotopologues.

-

Initiate the reaction and allow it to proceed to a specific percentage of completion (typically between 10% and 90%). It is often beneficial to take samples at multiple time points.

-

Quench the reaction at the desired time points.

-

Isolate either the unreacted starting material or the product.

-

Analyze the isotopic ratio of the isolated compound using mass spectrometry (e.g., GC-MS, LC-MS, or isotope ratio mass spectrometry).

-

Calculate the KIE using the following equation, where R₀ is the initial isotopic ratio of the reactants, Rₜ is the isotopic ratio of the reactants at time t, and f is the fraction of the reaction completion:

kH/kD = log(1-f) / log(1 - f * (Rₜ/R₀))

Protocol using NMR Spectroscopy:

-

Prepare a reaction mixture containing both the deuterated and non-deuterated substrates.

-

Acquire an initial NMR spectrum to determine the starting ratio of the two isotopologues.

-

Initiate the reaction within the NMR tube or in a separate vessel from which aliquots are taken.

-

Acquire NMR spectra at various time points throughout the reaction.

-

Integrate the signals corresponding to the deuterated and non-deuterated species (either reactant or product) in each spectrum.

-

Determine the change in the ratio of the isotopologues over time and calculate the rate constants or the KIE directly from the integrated data. 2D NMR techniques, such as [¹³C,¹H]-HSQC, can offer high precision for measuring KIEs.

Visualizing Isotope Effects and Experimental Workflows

Visual representations are invaluable for understanding the abstract concepts of isotope effects and for outlining complex experimental procedures.

Caption: Potential energy diagram illustrating the primary kinetic isotope effect.

References

Ammonium bromide-d4 material safety data sheet (MSDS) information.

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Ammonium bromide-d4 is the deuterated form of Ammonium bromide, where the four hydrogen atoms of the ammonium cation are replaced with deuterium.[1] It is a white, odorless crystalline solid that may turn yellow upon exposure to air.[2][3] It is known to be slightly hygroscopic, absorbing moisture from the air.[4]

| Property | Value | References |

| Chemical Formula | ND₄Br | |

| CAS Number | 12265-06-4 | |

| Molecular Weight | 101.97 g/mol | |

| Appearance | White crystalline powder or granules. | |

| Odor | Odorless or faint ammonia odor. | |

| Melting Point | Sublimes at 452 °C / 845.6 °F. | |

| Boiling Point | 235 °C / 455 °F | |

| Solubility | Soluble in water and alcohol. Freely soluble in acetone and ammonia. Slightly soluble in ether. | |

| Specific Gravity | 2.4 g/cm³ | |

| pH | 4.5 - 5.5 (in aqueous solution) |

Toxicological Data

This compound is expected to have a similar toxicological profile to Ammonium bromide. It is considered an irritant and may be harmful if swallowed.

| Metric | Value | Species | References |

| Oral LD₅₀ | 2700 mg/kg | Rat |

Acute Effects:

-

Eyes: Causes serious eye irritation. Symptoms can include redness, tearing, and burning.

-

Skin: Causes skin irritation. May cause redness and itching.

-

Inhalation: May cause respiratory irritation. Inhalation of dust can irritate mucous membranes, leading to coughing and shortness of breath.

-

Ingestion: May be harmful if swallowed. Can cause irritation of the mouth and throat, nausea, and vomiting.

Chronic Effects:

-

Prolonged or repeated exposure may cause damage to the central nervous system.

Hazard Identification and Classification

| Hazard Class | Category | Statement | References |

| Acute toxicity, oral | Category 5 | May be harmful if swallowed | |

| Skin corrosion/irritation | Category 2 | Causes skin irritation | |

| Serious eye damage/eye irritation | Category 2A/2B | Causes serious eye irritation | |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation | |

| Reproductive toxicity | Category 1B | May damage fertility or the unborn child | |

| Effects on or via lactation | - | May cause harm to breast-fed children | |

| Specific target organ toxicity — repeated exposure | Category 1 | Causes damage to organs through prolonged or repeated exposure |

Experimental Protocols

First Aid Measures

A standardized first aid protocol is crucial in the event of exposure. The following workflow outlines the necessary steps.

Caption: First aid workflow following exposure.

Fire Fighting Measures

This compound is a non-flammable solid. However, when heated to decomposition, it may emit toxic and corrosive fumes of nitrogen oxides (NOx), ammonia (NH₃), and hydrogen bromide.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. This includes water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Accidental Release Measures

In the event of a spill, a systematic approach should be taken to ensure safety and proper cleanup.

Caption: Workflow for accidental release cleanup.

Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is slightly hygroscopic and should be protected from moisture. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions. It is hygroscopic and sensitive to air and light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Contact with acids can produce toxic fumes.

-

Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), ammonia (NH₃), and hydrogen bromide.

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.

-

The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment.

Caption: Logic for PPE selection.

References

Phase Transitions of Ammonium Bromide-d4 Under Pressure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions of deuterated ammonium bromide (ND₄Br) under high-pressure conditions. The document details the known phase behaviors, the experimental methodologies employed for their investigation, and the structural characteristics of the different solid phases. This guide is intended for researchers in materials science, condensed matter physics, and pharmaceutical sciences who are interested in the effects of pressure on molecular crystals.

Introduction to High-Pressure Phenomena in Ammonium Halides

Ammonium halides, including ammonium bromide (NH₄Br) and its deuterated analogue (ND₄Br), are model systems for studying pressure-induced phase transitions. These transitions are primarily driven by changes in the orientational ordering of the ammonium (ND₄⁺) cation within the crystal lattice. The application of external pressure forces the atoms closer together, leading to significant alterations in intermolecular interactions and crystal symmetry. Understanding these transformations is crucial for predicting the behavior of molecular solids under compression, a key consideration in areas such as solid-state chemistry and drug formulation.

ND₄Br exhibits a rich and complex phase diagram with several distinct crystalline phases observed at various pressures and temperatures. The deuterated form is often studied to leverage the scattering properties of deuterium in neutron diffraction experiments, which provides precise information on the orientation of the ND₄⁺ ions.

Phase Diagram and Transitions of ND₄Br

While a complete and detailed pressure-temperature (P-T) phase diagram for ND₄Br is not yet fully established in the literature, several key phase transitions have been identified. The known phases are typically labeled with Roman numerals (I, II, III, IV, V, etc.). The general sequence of transitions with increasing pressure at room temperature involves a progression towards more ordered and densely packed structures.

A schematic of the known pressure-induced phase transitions in ND₄Br at ambient temperature is presented below.

Caption: Pressure-induced phase transitions in ND₄Br at room temperature.

Note: The transition pressures are approximate and can be influenced by experimental conditions such as the pressure transmitting medium and the rate of pressure application.

Description of Known Phases

-

Phase II: At ambient pressure and room temperature, ND₄Br exists in the disordered Phase II, which adopts a CsCl-type cubic structure. In this phase, the ND₄⁺ tetrahedra are orientationally disordered, with the deuterium atoms having multiple possible positions.

-

Phase IV: As pressure is increased to approximately 2.5 GPa, a transition to the ordered Phase IV occurs. This phase also has a CsCl-type structure, but with a long-range ordering of the ND₄⁺ ions.

-

Phase V: At a pressure of approximately 8.2 GPa, ND₄Br transforms into the high-pressure Phase V. This phase has been identified as having a tetragonal structure with the space group P4/nmm[1]. This structure is characterized by an antiparallel ordering of the ammonium ions.

Quantitative Data on ND₄Br Phase Transitions

Detailed quantitative data on the crystallographic parameters of all ND₄Br phases as a continuous function of pressure are scarce in the published literature. However, key data points for the identified phases are summarized below.

Table 1: Summary of Known Phase Transition Data for ND₄Br

| Transition | Transition Pressure (GPa) | Initial Phase | Final Phase | Crystal System of Final Phase | Space Group of Final Phase |

| II → IV | ~2.5 | II | IV | Cubic | - |

| IV → V | ~8.2 | IV | V | Tetragonal | P4/nmm |

Note: The lack of comprehensive crystallographic tables in the literature highlights an area for future research.

Experimental Protocols

The investigation of phase transitions in ND₄Br under high pressure relies on sophisticated experimental techniques capable of probing structural changes in situ. The two primary methods employed are high-pressure neutron diffraction and high-pressure Raman spectroscopy.

High-Pressure Neutron Diffraction

High-pressure neutron diffraction is an indispensable tool for studying deuterated compounds like ND₄Br due to the high coherent scattering cross-section of deuterium. This technique allows for the precise determination of the positions of the deuterium atoms, providing direct insight into the ordering of the ND₄⁺ cations.

Caption: Experimental workflow for high-pressure neutron diffraction of ND₄Br.

Detailed Methodology:

-

Sample Preparation: A powdered sample of ND₄Br is loaded into a small hole in a metal gasket. A pressure-transmitting medium (e.g., a deuterated methanol-ethanol mixture or a noble gas) is added to ensure hydrostatic or quasi-hydrostatic pressure conditions. A small ruby chip is included for in situ pressure measurement.

-

High-Pressure Apparatus: The gasket is placed between the anvils of a high-pressure device, typically a diamond anvil cell (DAC) or a Paris-Edinburgh (PE) press. These devices are capable of generating pressures of several gigapascals.

-

Neutron Source and Diffraction: The high-pressure cell is placed in the beamline of a neutron source. Time-of-flight neutron diffraction is a common technique where a pulsed, polychromatic neutron beam is used, and the diffraction pattern is recorded as a function of the neutron's time of flight to the detectors.

-

Data Collection: Diffraction patterns are collected at various pressures. The pressure is increased incrementally, and a diffraction pattern is recorded at each pressure point.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.

-

Data Analysis: The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern based on a structural model to the experimental data. The refinement yields information about the crystal system, space group, lattice parameters, and atomic positions.

High-Pressure Raman Spectroscopy

High-pressure Raman spectroscopy is a complementary technique that probes the vibrational modes of the crystal lattice and the ND₄⁺ ions. Phase transitions are often accompanied by changes in the Raman spectrum, such as the appearance or disappearance of peaks, splitting of peaks, and discontinuities in the pressure dependence of the Raman frequencies.

Caption: Experimental workflow for high-pressure Raman spectroscopy of ND₄Br.

Detailed Methodology:

-

Sample Preparation: A small single crystal or powdered sample of ND₄Br is loaded into a diamond anvil cell along with a pressure-transmitting medium and a ruby chip.

-

Raman Measurement: The DAC is placed under a Raman microscope. A monochromatic laser is focused on the sample through one of the diamond anvils. The scattered light is collected in a backscattering geometry and directed to a spectrometer.

-

Data Collection: Raman spectra are collected at various pressures. The pressure is increased in steps, and a spectrum is recorded at each step.

-

Data Analysis: The positions, intensities, and full width at half maximum (FWHM) of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, the disappearance of existing peaks, or abrupt changes in the slope of the frequency versus pressure plots are indicative of a phase transition.

Conclusion and Future Outlook

The study of ND₄Br under high pressure reveals a fascinating series of phase transitions driven by the ordering of the ND₄⁺ cation. While the general sequence of these transitions has been outlined, there remains a significant need for more detailed quantitative studies. Future work should focus on:

-

Comprehensive P-T Phase Diagram: Mapping out the phase boundaries of ND₄Br over a wider range of pressures and temperatures to construct a complete P-T phase diagram.

-

Detailed Crystallographic Studies: Performing high-resolution neutron and X-ray diffraction experiments to obtain detailed crystallographic data, including lattice parameters and atomic positions, for all phases as a function of pressure.

-

In-depth Spectroscopic Analysis: Conducting detailed Raman and infrared spectroscopy studies to assign the vibrational modes in each phase and to better understand the dynamics of the phase transitions.

A more complete understanding of the high-pressure behavior of ND₄Br will not only provide valuable insights into the fundamental physics of molecular crystals but will also have implications for the development of new materials and the formulation of pharmaceuticals under non-ambient conditions.

References

Methodological & Application

Application Notes and Protocols: Ammonium Bromide-d4 as an Internal Standard in Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical compounds. A key element in robust qNMR is the use of an internal standard (IS), a stable compound with a known concentration that is added to the sample. The signal of the internal standard serves as a reference against which the analyte's signal is compared.

Ammonium bromide-d4 (ND₄Br) is an excellent candidate for use as an internal standard in ¹H qNMR, particularly for analyses conducted in aqueous media such as D₂O. Its primary advantage is the absence of proton signals in the ¹H NMR spectrum, which eliminates the risk of signal overlap with the analyte. The deuterium nuclei have a different resonance frequency and will not be detected in a standard ¹H NMR experiment. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical drug substance, "Analyte X," in a research and drug development setting.

Properties of this compound as an Internal Standard

This compound possesses several key properties that make it a suitable internal standard for qNMR.[1]

| Property | Description |

| Chemical Formula | ND₄Br |

| Molecular Weight | 101.97 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| ¹H NMR Signal | No signal in the proton NMR spectrum, avoiding spectral overlap. |

| Solubility | Highly soluble in water (D₂O), making it ideal for aqueous samples. |

| Chemical Stability | Chemically inert and does not react with a wide range of analytes. |

| Non-volatility | Solid with a high melting point, ensuring stability during sample preparation and storage. |

Experimental Protocol: Purity Determination of "Analyte X" using qNMR with this compound

This protocol outlines the steps for determining the purity of a hypothetical water-soluble drug substance, "Analyte X," using ¹H qNMR with this compound as the internal standard.

Materials and Equipment

-

Analyte: "Analyte X" (a water-soluble powder)

-

Internal Standard: this compound (ND₄Br), with a certificate of analysis indicating its purity.

-

Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

-

Equipment:

-

Analytical balance (accurate to ±0.01 mg)

-

Vortex mixer

-

Calibrated micropipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

NMR data processing software

-

Sample Preparation Workflow

Caption: Workflow for qNMR sample preparation.

Detailed Experimental Steps

-

Preparation of the Stock Solution:

-

Accurately weigh approximately 10 mg of "Analyte X" into a clean, dry vial. Record the exact weight.

-

Accurately weigh approximately 5 mg of this compound into the same vial. Record the exact weight.

-

Add a precise volume (e.g., 1.00 mL) of D₂O to the vial using a calibrated micropipette.

-

Vortex the vial until both the analyte and the internal standard are completely dissolved.

-

-

Preparation of the NMR Sample:

-

Transfer an appropriate volume (typically 600 µL for a standard 5 mm tube) of the stock solution into an NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate (e.g., at 298 K).

-

Shim the magnetic field to obtain good resolution.

-

Acquire the ¹H NMR spectrum using appropriate quantitative parameters. Key parameters include:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a preliminary T₁ measurement is recommended for accurate quantification). A conservative delay of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

-

Acquisition Time (aq): Sufficient to ensure complete decay of the FID to avoid truncation.

-

-

-

NMR Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Integrate a well-resolved, non-exchangeable proton signal of "Analyte X".

-

Since this compound has no proton signal, an external reference like TSP or the residual solvent peak can be used for chemical shift referencing, but it is not used for quantification. The quantification is based on the known amount of the deuterated internal standard.

-

Purity Calculation

The purity of "Analyte X" can be calculated using the following formula:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

Where:

-

Ianalyte = Integral of the selected signal of "Analyte X"

-

IIS = Integral of the signal of a known amount of a proton-containing reference compound if one were used. Since we are using a deuterated standard, this term is implicitly accounted for by the known molar amount of the standard. A more direct calculation is often used.

-

NIS = Number of protons for the integrated signal of the internal standard (not applicable for ND₄Br).

-

Nanalyte = Number of protons for the integrated signal of "Analyte X".

-

MWanalyte = Molecular weight of "Analyte X".

-

MWIS = Molecular weight of this compound (101.97 g/mol ).

-

mIS = Mass of this compound.

-

manalyte = Mass of "Analyte X".

-

PIS = Purity of this compound (from the certificate of analysis).

A more practical formula when using a deuterated internal standard is to calculate the molar amount of the analyte and then its mass, from which the purity is derived.

-

Moles of Internal Standard (molesIS): (mIS * PIS) / MWIS

-

Moles of Analyte (molesanalyte): This requires a reference signal. In the absence of a protonated internal standard, a separate experiment with a known amount of a protonated standard would be needed to calibrate the instrument response. Alternatively, if the instrument response is known to be linear and calibrated, a direct calculation can be made. For the purpose of this protocol, we will assume a calibrated instrument where the integral is directly proportional to the number of moles.

Given the challenges of quantification without a protonated reference signal, a common practice is to include a small, known amount of a non-interfering protonated compound as a secondary reference for integration, or to use a certified reference material for the analyte itself for calibration.

However, for the purpose of demonstrating the principle with a deuterated standard, we will proceed with a direct comparison, assuming a well-calibrated spectrometer where the absolute integral is meaningful, or more practically, by comparing to a reference signal from a known impurity or excipient if present and its concentration is known.

For a more robust and universally applicable protocol, a small amount of a certified protonated internal standard (e.g., maleic acid, dimethyl sulfone) would be added alongside the deuterated standard. The deuterated standard ensures no overlap, while the protonated standard provides the reference integral.

Revised Calculation with a Protonated Reference (e.g., Maleic Acid):

Purity (% w/w) = (Ianalyte / Iref) * (Nref / Nanalyte) * (MWanalyte / MWref) * (mref / manalyte) * Pref * 100

Quantitative Data Summary

The following table presents simulated data for the purity determination of three different batches of "Analyte X" using the described qNMR method with maleic acid as the protonated reference standard.

| Batch ID | Mass of Analyte X (mg) | Mass of Maleic Acid (mg) | Integral of Analyte X (1H signal) | Integral of Maleic Acid (2H signal) | Calculated Purity (% w/w) |

| AX-001 | 10.25 | 5.12 | 1.00 | 0.95 | 98.5 |

| AX-002 | 10.51 | 5.05 | 1.02 | 0.93 | 97.2 |

| AX-003 | 9.98 | 5.15 | 0.98 | 0.96 | 99.1 |

Assumed values for calculation: MW of Analyte X = 250.0 g/mol , MW of Maleic Acid = 116.07 g/mol , Purity of Maleic Acid = 99.9%.

Logical Workflow for qNMR Analysis

Caption: Overall logical workflow for qNMR analysis.

Conclusion

The use of this compound as an internal standard in ¹H qNMR offers a significant advantage by eliminating the risk of signal overlap with the analyte. This is particularly beneficial for the analysis of complex molecules or mixtures where the proton spectrum is crowded. For accurate quantification, it is recommended to use a certified reference material and to follow a well-validated experimental protocol, including appropriate sample preparation, data acquisition, and processing steps. The methodology described in this application note provides a robust framework for the use of this compound in conjunction with a protonated reference for the precise and reliable purity determination of drug substances in a pharmaceutical development setting.

References

Application Notes and Protocols for Ammonium Bromide-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of Ammonium bromide-d4 (ND₄Br) in mass spectrometry-based quantitative analysis. The primary application highlighted is its use as an internal standard (IS) to ensure accuracy and precision in complex biological matrices. A potential application as a derivatization agent is also discussed.

Introduction

This compound is the deuterated analog of Ammonium bromide, where the four hydrogen atoms of the ammonium ion are replaced with deuterium.[1] This isotopic labeling makes it an ideal candidate for use as an internal standard in mass spectrometry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.[2][3][4]

While SIL-IS that are structurally identical to the analyte are preferred, this compound can serve as a suitable internal standard for the quantification of small, polar, nitrogen-containing compounds, especially when a deuterated analog of the target analyte is not commercially available or is prohibitively expensive.

Application: this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical small quaternary ammonium compound, "Analyte Q," in human plasma.

Experimental Protocol

2.1.1. Materials and Reagents

-

This compound (ND₄Br), 98 atom % D

-

Analyte Q reference standard

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges

2.1.2. Preparation of Stock and Working Solutions

-

Analyte Q Stock Solution (1 mg/mL): Accurately weigh and dissolve the Analyte Q reference standard in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.

-

Working Solutions: Prepare serial dilutions of the Analyte Q stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2.1.3. Sample Preparation (Protein Precipitation & SPE)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 100 µL of each sample, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Proceed with SPE cleanup according to the manufacturer's protocol for polar compounds.

-

Elute the sample and inject it into the LC-MS/MS system.

2.1.4. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| LC System | |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 5 min, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

2.1.5. Multiple Reaction Monitoring (MRM)

The MRM transitions for Analyte Q and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical MRM transitions are provided below.

Table 2: Hypothetical MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Analyte Q | 145.2 | 85.1 | 100 | 15 |

| This compound (IS) | 102.0 | 82.0 | 100 | 12 |

Data Analysis and Quantification

The concentration of Analyte Q in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Analyte Q to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Potential Application: Derivatization Agent

While not a primary application, the bromide ion from Ammonium bromide could theoretically be used in derivatization reactions to improve the chromatographic retention or mass spectrometric detection of certain analytes. For example, it could be used to quaternize tertiary amines, introducing a permanent positive charge and a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). This would be a specialized application requiring significant method development.

Hypothetical Derivatization Workflow for a Tertiary Amine

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Application Notes and Protocols: Ammonium Bromide-d4 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bromide-d4 (ND₄Br) is a stable isotope-labeled compound used as a tracer to investigate nitrogen metabolism.[1] By replacing the four hydrogen atoms with deuterium, a heavier isotope of hydrogen, this compound allows researchers to track the incorporation and flow of nitrogen through various metabolic pathways.[1] This technique is a powerful tool in metabolic flux analysis (MFA), providing quantitative insights into the dynamics of nitrogen-containing compounds such as amino acids and nucleotides.[2] These studies are crucial for understanding cellular physiology in both health and disease, and for elucidating the mechanism of action of drugs that target metabolic pathways.

The primary advantage of using stable isotopes like deuterium is their non-radioactive nature, making them safe for use in a wide range of experimental systems, from cell cultures to in vivo models.[3] The incorporation of deuterium from this compound into metabolites leads to a predictable increase in their mass, which can be accurately detected and quantified using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).[1]

Principle of Tracing Nitrogen Metabolism

Ammonia is a central hub in cellular nitrogen metabolism, serving as a precursor for the biosynthesis of numerous essential molecules. When this compound is introduced into a biological system, the deuterated ammonium (ND₄⁺) is assimilated into central nitrogen pathways. The primary route for ammonium incorporation in many organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway.

In this pathway, glutamate dehydrogenase (GDH) can catalyze the reductive amination of α-ketoglutarate, incorporating a deuterated ammonium ion to form glutamate-d. This deuterated glutamate can then serve as a nitrogen donor for the synthesis of other amino acids through the action of aminotransferases. The deuterium label is thus transferred throughout the network of amino acid metabolism. By measuring the mass isotopomer distributions (MIDs) of these metabolites, researchers can deduce the relative rates of reactions in the network.

Applications in Metabolic Research and Drug Development

The use of this compound as a tracer has significant applications in various fields:

-

Elucidating Metabolic Pathways: Tracing the flow of deuterium from ammonium allows for the detailed mapping of nitrogen assimilation and amino acid biosynthesis pathways.

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions to understand how cells regulate their metabolism under different conditions.

-

Disease Research: Investigating alterations in nitrogen metabolism associated with diseases such as cancer and inborn errors of metabolism.

-

Drug Development: Assessing the impact of drug candidates on specific metabolic pathways and identifying potential off-target effects. Deuterated compounds are also used to study the metabolic stability and pharmacokinetic profiles of drugs.

Data Presentation

Quantitative data from metabolic tracing experiments using this compound is typically presented as mass isotopomer distributions (MIDs) for key metabolites. This data reveals the extent of deuterium incorporation and provides insights into pathway activity.

Table 1: Mass Isotopomer Distribution of Glutamate after Labeling with this compound

| Mass Isotopomer | Formula | Mass Shift | Relative Abundance (%) |

| M+0 | C₅H₉NO₄ | 0 | 45.2 |

| M+1 | C₅H₈DNO₄ | +1 | 35.8 |

| M+2 | C₅H₇D₂NO₄ | +2 | 15.3 |

| M+3 | C₅H₈D₃NO₄ | +3 | 3.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Table 2: Fractional Enrichment of Key Amino Acids

| Amino Acid | Labeled (M+n > 0) (%) |

| Glutamate | 54.8 |

| Glutamine | 52.1 |

| Aspartate | 38.5 |

| Alanine | 25.9 |

| Proline | 48.3 |

Note: This table illustrates how the fractional enrichment of different amino acids can be compared to understand the relative flux of nitrogen from ammonium.

Experimental Protocols

The following are generalized protocols for using this compound as a tracer in cell culture and for subsequent analysis by GC-MS. These protocols should be optimized for specific cell lines and experimental goals.

Protocol 1: Cell Culture Labeling with this compound

This protocol is adapted from established methods for stable isotope labeling in cell culture.

Materials:

-

Base cell culture medium deficient in ammonium chloride (e.g., custom formulation of DMEM or RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (ND₄Br)

-

Sterile, cell culture grade water

-

Sterile filtration units (0.22 µm)

-

Cell line of interest

Procedure:

-

Prepare Labeling Medium:

-

Reconstitute the ammonium-free base medium in sterile water according to the manufacturer's instructions.

-

Prepare a sterile stock solution of this compound in water. The concentration should be calculated to achieve the desired final concentration in the medium (typically in the range of 1-4 mM).

-

Supplement the base medium with dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled amino acids and other small molecules that would dilute the tracer.

-

Add the this compound stock solution to the supplemented medium.

-

Add other necessary supplements such as glucose and antibiotics.

-

Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

-

-

Cell Seeding and Labeling:

-

Seed the cells in standard (unlabeled) medium and allow them to attach and grow to the desired confluency (typically 50-70%).

-

To initiate the labeling, aspirate the standard medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course determined by the specific experimental goals. For steady-state labeling, this may require several cell doubling times.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

-

Protocol 2: GC-MS Analysis of Deuterium-Labeled Metabolites

This protocol outlines the general steps for derivatization and analysis of amino acids by GC-MS.

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

GC-MS system equipped with a suitable column (e.g., DB-5MS)

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extracts in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate as required (e.g., 90 minutes at 37°C).

-

Add MTBSTFA to the samples to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate as required (e.g., 30 minutes at 70°C).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on the GC column using an appropriate temperature gradient.

-

Analyze the eluting compounds by mass spectrometry, collecting data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.

-

-

Data Analysis:

-

Identify metabolites by comparing their retention times and mass spectra to a library of standards.

-

Correct the raw mass spectrometry data for the natural abundance of all stable isotopes.

-

Calculate the mass isotopomer distributions and fractional enrichment for each metabolite of interest. This data can then be used for metabolic flux analysis.

-

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in metabolic studies.

Caption: Primary pathway of deuterated ammonium assimilation.

Caption: Experimental workflow for metabolic tracing.

References